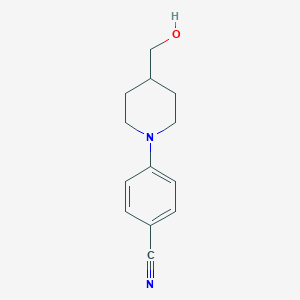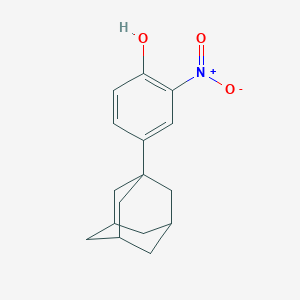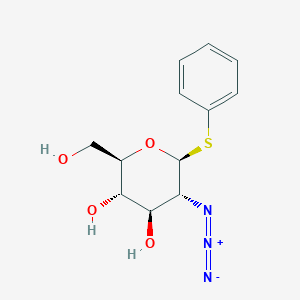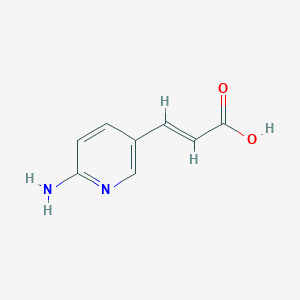
(E)-3-(6-Aminopyridin-3-yl)acrylic acid
概要
説明
(E)-3-(6-Aminopyridin-3-yl)acrylic acid is an organic compound that features a pyridine ring substituted with an amino group at the 6-position and an acrylic acid moiety at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-Aminopyridin-3-yl)acrylic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-aminopyridine.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Heck reaction, where 6-aminopyridine is reacted with an appropriate acrylate ester in the presence of a palladium catalyst.
Hydrolysis: The ester group is then hydrolyzed under acidic or basic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Heck reaction and hydrolysis steps to maximize yield and purity.
化学反応の分析
Types of Reactions
(E)-3-(6-Aminopyridin-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products
Oxidation: Oxidation of the compound can yield pyridine N-oxide derivatives.
Reduction: Reduction can produce 3-(6-aminopyridin-3-yl)propanoic acid.
Substitution: Substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
(E)-3-(6-Aminopyridin-3-yl)acrylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-3-(6-Aminopyridin-3-yl)acrylic acid involves its interaction with specific molecular targets. The amino group on the pyridine ring can form hydrogen bonds with biological molecules, while the acrylic acid moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
Acrylic Acid: A simpler compound with similar reactivity but lacking the pyridine ring.
6-Aminopyridine: Lacks the acrylic acid moiety but shares the pyridine ring structure.
Methacrylic Acid: Similar to acrylic acid but with a methyl group on the alpha carbon.
Uniqueness
(E)-3-(6-Aminopyridin-3-yl)acrylic acid is unique due to the combination of the pyridine ring and the acrylic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological molecules in unique ways, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H2,9,10)(H,11,12)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTFOZFRTWRSLT-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1/C=C/C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



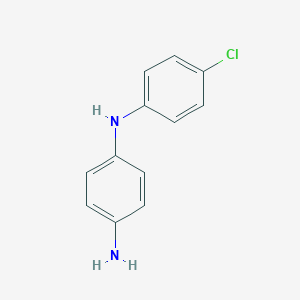
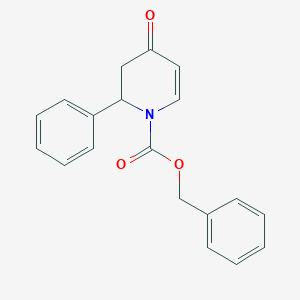
![2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid](/img/structure/B177922.png)
![1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B177929.png)
![Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B177930.png)
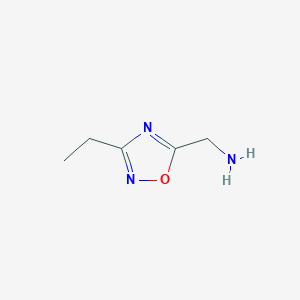
![(2-Methylbenzo[d]oxazol-6-yl)methanol](/img/structure/B177936.png)



